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Cat. No.: B12385140 Get Quote

YSK12-C4 for Gene Delivery: A Comparative
Guide
For Researchers, Scientists, and Drug Development Professionals

The landscape of non-viral gene delivery is continually evolving, with lipid nanoparticles (LNPs)

at the forefront of clinical translation. Among the diverse array of ionizable lipids developed to

optimize LNP performance, YSK12-C4 has emerged as a potent candidate for specific

applications, particularly for the delivery of small interfering RNA (siRNA) to immune cells. This

guide provides a comprehensive comparison of YSK12-C4 with other widely used ionizable

lipids, supported by experimental data and detailed protocols to inform your research and

development endeavors.

YSK12-C4: A Case Study in Immune Cell Gene
Silencing
A key application of YSK12-C4 is in the formulation of a multifunctional envelope-type

nanodevice (MEND) for the efficient delivery of siRNA to challenging human immune cell lines.

Research has demonstrated the superior performance of YSK12-MEND in comparison to

commercially available transfection reagents.
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The following table summarizes the gene silencing efficiency of YSK12-MEND compared to

Lipofectamine™ RNAiMAX in various human immune cell lines.

Cell Line Target Gene
Transfection
Reagent

siRNA Dose
(nM)

Maximum
Gene
Silencing
Efficiency (%)

Jurkat GAPDH YSK12-MEND 1-30 96%[1]

Lipofectamine™

RNAiMAX
1-30 37%[1]

THP-1 GAPDH YSK12-MEND 1-30 96%[1]

Lipofectamine™

RNAiMAX
1-30 56%[1]

KG-1 GAPDH YSK12-MEND 1-30 91%[1]

Lipofectamine™

RNAiMAX
1-30 43%[1]

NK-92 GAPDH YSK12-MEND 1-30 75%[1]

Lipofectamine™

RNAiMAX
1-30 19%[1]

Note: The data presented is based on a specific study and experimental conditions.

Performance may vary depending on the specific siRNA, cell line, and protocol used.

Cytotoxicity Profile
A critical aspect of any delivery vehicle is its safety profile. Studies have shown that YSK12-

MEND exhibits a degree of cytotoxicity, particularly at higher siRNA concentrations. However,

modifications to the formulation, such as the introduction of a polycation-based siRNA core,

have been shown to reduce cytotoxicity while maintaining high gene silencing efficiency in NK-

92 cells.[2]
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While YSK12-C4 has demonstrated significant promise in immune cell applications, other

ionizable lipids, such as DLin-MC3-DMA and ALC-0315, are well-established for in vivo gene

delivery, particularly to hepatocytes. A direct comparison is challenging due to the different

primary applications and experimental systems used for their evaluation. The following table

provides a comparative overview of these lipids based on available data from various studies.

Feature YSK12-C4 DLin-MC3-DMA ALC-0315

Primary Application
In vitro siRNA delivery

to immune cells

In vivo siRNA delivery

to hepatocytes

In vivo mRNA and

siRNA delivery

Key Advantage

High transfection

efficiency in hard-to-

transfect immune cells

High in vivo potency

for liver gene silencing

Component of FDA-

approved mRNA

vaccines

Reported ED₅₀
1.5 nM (in mouse

DC15 cells)[3]

~0.01 mg/kg (Factor

VII silencing in mice)

Not directly reported

in similar units

pKa
Not explicitly stated in

reviewed sources
~6.4 ~6.1

Disclaimer: The ED₅₀ values are from different studies with different model systems and cannot

be directly compared. The primary applications listed are based on the predominant focus of

the cited research.

Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of LNP

technology. Below are summaries of key experimental procedures related to the use of YSK12-

C4 and a general protocol for siRNA transfection using Lipofectamine™ RNAiMAX for

comparative purposes.

YSK12-MEND Formulation and siRNA Delivery to
Immune Cells
This protocol is based on the methodology for preparing YSK12-MEND and transfecting human

immune cell lines.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.medchemexpress.com/ysk-12c4.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. YSK12-MEND Formulation:

Lipid Composition: YSK12-C4, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid are

dissolved in an organic solvent (e.g., ethanol).

Aqueous Phase: siRNA is dissolved in an acidic aqueous buffer (e.g., sodium acetate buffer,

pH 4.0).

Mixing: The lipid solution is rapidly mixed with the siRNA solution, often using a microfluidic

device, to induce the self-assembly of LNPs.

Purification: The resulting LNP suspension is dialyzed against a physiological buffer (e.g.,

PBS) to remove the organic solvent and non-encapsulated siRNA.

2. Transfection of Suspension Immune Cells:

Cell Culture: Jurkat, THP-1, KG-1, or NK-92 cells are cultured in their respective

recommended media.

Transfection: YSK12-MEND encapsulating siRNA is added to the cell suspension at the

desired final siRNA concentration (e.g., 1-30 nM).

Incubation: Cells are incubated with the YSK12-MEND for a specified period (e.g., 24-48

hours) before analysis.

Lipofectamine™ RNAiMAX siRNA Transfection Protocol
(Forward Transfection)
This is a general protocol for a widely used commercial transfection reagent.

1. Preparation of siRNA-Lipid Complexes:

Dilute the desired amount of siRNA in a serum-free medium (e.g., Opti-MEM™).

In a separate tube, dilute the required volume of Lipofectamine™ RNAiMAX in the same

serum-free medium.
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Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate

for 5-20 minutes at room temperature to allow complex formation.

2. Transfection:

Add the siRNA-lipid complexes to the cells cultured in antibiotic-free medium.

Gently rock the plate to ensure even distribution.

Incubate the cells for 24-72 hours before assessing gene knockdown.

Visualizing the Pathways
To better understand the processes involved in LNP-mediated gene delivery, the following

diagrams illustrate the experimental workflow and the proposed mechanism of endosomal

escape.
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Cellular Uptake and Endosomal Escape
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

